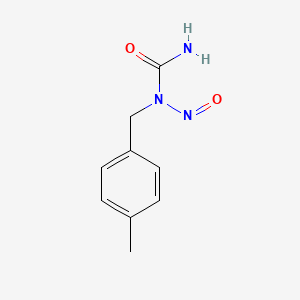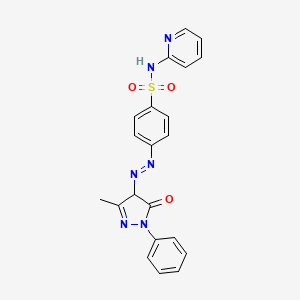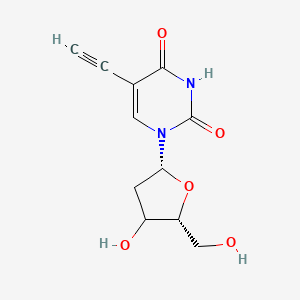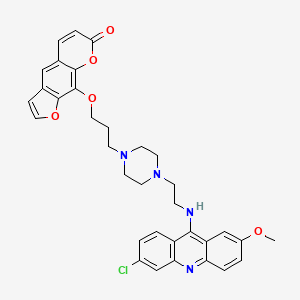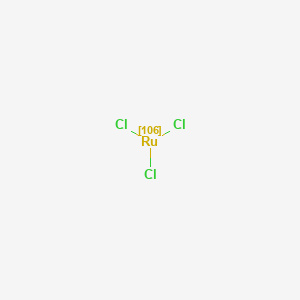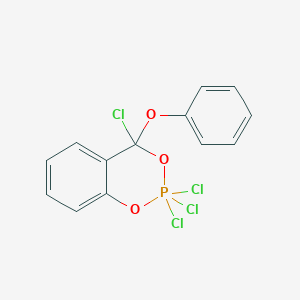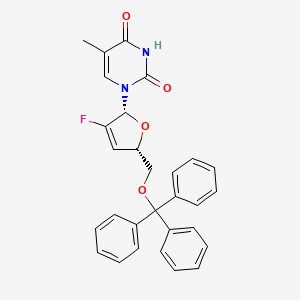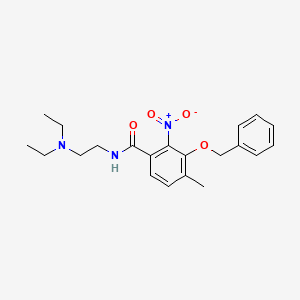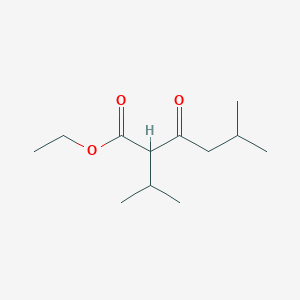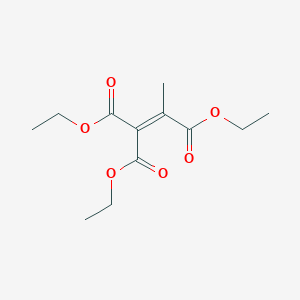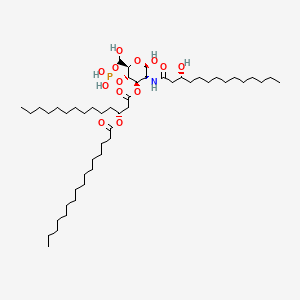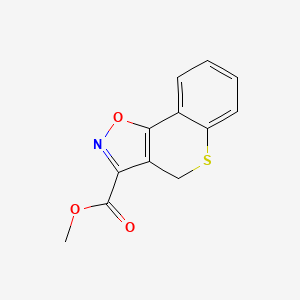
Methyl 4H-thiochromeno(3,4-d)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4H-thiochromeno(3,4-d)isoxazole-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thiochromene ring with an isoxazole ring, making it an interesting subject for chemical and pharmaceutical research. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4H-thiochromeno(3,4-d)isoxazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiochromene derivatives with isoxazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-thiochromeno(3,4-d)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4H-thiochromeno(3,4-d)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Thiochromene Derivatives: Compounds with similar thiochromene rings, such as thiochromene-2-carboxylates.
Uniqueness
Methyl 4H-thiochromeno(3,4-d)isoxazole-3-carboxylate is unique due to its combined thiochromene and isoxazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
69099-62-3 |
|---|---|
Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
methyl 4H-thiochromeno[3,4-d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9NO3S/c1-15-12(14)10-8-6-17-9-5-3-2-4-7(9)11(8)16-13-10/h2-5H,6H2,1H3 |
InChI Key |
JJCCOUNMGNWGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2=C1CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


